molecular formula C14H17N3O4S B3291961 1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-69-6

1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B3291961
CAS No.: 874806-69-6
M. Wt: 323.37 g/mol
InChI Key: JWXWYKSHFOGANC-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, sulfonamide group, and phenylethyl substituent

Preparation Methods

The synthesis of 1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the formation of the tetrahydropyrimidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the sulfonamide group is usually done via sulfonation reactions, where sulfonyl chlorides react with amines. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the phenylethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide include other sulfonamides and tetrahydropyrimidine derivatives. For example:

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-16-10-12(13(18)17(2)14(16)19)22(20,21)15-9-8-11-6-4-3-5-7-11/h3-7,10,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXWYKSHFOGANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Reactant of Route 5
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1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Reactant of Route 6
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1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

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